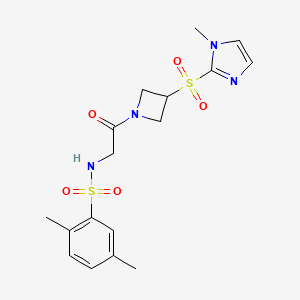

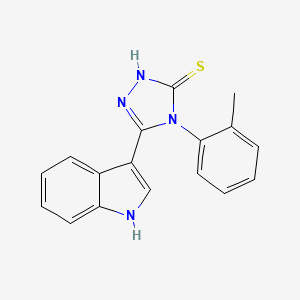

![molecular formula C16H11N3O B2745029 2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile CAS No. 899946-83-9](/img/structure/B2745029.png)

2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile is a useful research compound. Its molecular formula is C16H11N3O and its molecular weight is 261.284. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analytical Chemistry Applications

The use of naphthalene derivatives in analytical chemistry is well-documented. For instance, 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate has been utilized as a highly reactive ultraviolet and fluorescent labelling agent for the liquid chromatographic determination of carboxylic acids. This reagent enables the detection of carboxylic acids in mouse brain with detection limits as low as 100 fmol for ultraviolet and 4 fmol for fluorescent detection, showcasing its potential in sensitive analytical applications (Yasaka et al., 1990).

Electrochemical Studies

Research on naphthalene derivatives also extends to electrochemistry. The two-electron oxidation of N,N,N',N'-tetramethyl-1,1'-naphthidine in acetonitrile has been explored, revealing the reactivity of its dication towards aromatic nucleophilic substitution by pyridine. This study provides insights into the electrochemical behavior of aromatic amines in acetonitrile, furthering our understanding of their reactivity and potential applications in electrochemical processes (Miras et al., 1986).

Green Chemistry

A notable application in green chemistry involves the synthesis of new 1,2-naphthoquinomethane acetonitriles in water. This process employs a cascade Michael addition-elimination reaction, demonstrating an environmentally friendly route to synthesizing naphthalene derivatives. Such approaches highlight the push towards more sustainable chemical processes (Villemin et al., 2010).

Photochemistry

In photochemistry, the study of the photo-addition of naphthalene and pyrrole has led to the identification of major products formed via hydrogen transfer, providing valuable insights into the mechanisms of singlet-state reactions. These findings have implications for the development of photochemical processes and materials (McCullough et al., 1970).

Catalysis

Lastly, the catalytic applications of naphthalene derivatives are exemplified by the chromium(VI) oxide-catalyzed oxidation of arenes to quinones using periodic acid in acetonitrile. This method offers a high-yield and regioselective pathway to producing quinones, which are crucial intermediates in various chemical syntheses (Yamazaki, 2001).

Mécanisme D'action

Target of Action

The primary targets of 2-(3-Naphthalen-2-yl-6-oxopyridazin-1-yl)acetonitrile are currently unknown. The compound is structurally similar to other naphthalene derivatives, which have been shown to interact with various biological targets

Mode of Action

Naphthalene derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Given the structural similarity to other naphthalene derivatives, it is possible that this compound could affect similar pathways

Propriétés

IUPAC Name |

2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O/c17-9-10-19-16(20)8-7-15(18-19)14-6-5-12-3-1-2-4-13(12)11-14/h1-8,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMAABJNAFKRII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

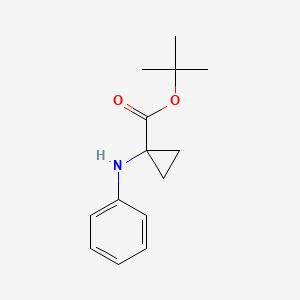

![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide](/img/structure/B2744947.png)

![N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide](/img/structure/B2744956.png)

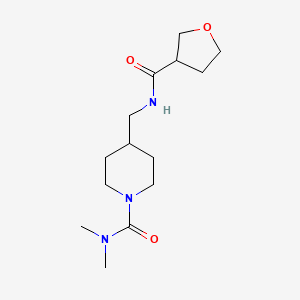

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2744959.png)

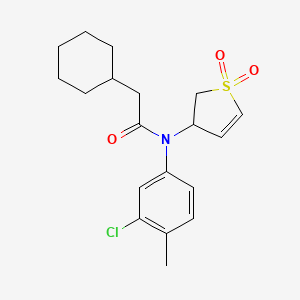

![1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}-3-(4-fluorophenyl)azepane](/img/structure/B2744963.png)

![6-(4-(4-nitrophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2744965.png)

![2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride](/img/structure/B2744967.png)